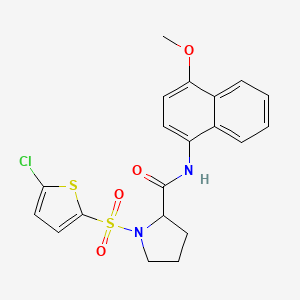
Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone is a compound with the molecular formula C21H16N2O3S . It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,5-bis-(2-hydroxy-lphen-yl)-1,3,4-oxadiazole with N-benzyl-2-chloro-acetamide . Another method involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring, a phenyl ring, and a sulfone group .Chemical Reactions Analysis
The compound can be synthesized through a series of reactions involving phenyl acetic acid, which is converted into 5-benzyl-1,3,4-oxadiazole-2-thione . The intermediate oxadiazole is then reacted with other compounds to yield the final product .Physical and Chemical Properties Analysis
The compound has a molecular weight of 376.4 g/mol . It has a topological polar surface area of 81.4 Ų and a complexity of 565 . The compound has no hydrogen bond donors but has five hydrogen bond acceptors .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis Techniques : Compounds related to 1,3,4-oxadiazole, such as those involving piperidin-1-ylsulfonyl benzyl sulfide, are synthesized through a series of chemical reactions involving organic acids, esters, hydrazides, and oxadiazole-2-thiols (Khalid et al., 2016).
- Antiviral Activity : Certain derivatives of 1,3,4-oxadiazole-2-thiol have shown antiviral activity against cucumber mosaic virus (Jin et al., 2011).
Antimicrobial and Antitubercular Agents
- Antimicrobial Properties : Novel sulfonyl derivatives, including those derived from 1,3,4-oxadiazoles, have shown moderate to significant antibacterial and antifungal activities, with some being particularly effective against Mycobacterium tuberculosis (Kumar et al., 2013).
Crystal Structure and Computational Studies
- Crystal Structure Analysis : Studies on compounds with similar structures to Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone have provided insights into their molecular structure and reactivity through crystal structure studies and density functional theory (DFT) calculations (Kumara et al., 2017).
Enzyme Inhibition and DNA Binding
- Alkaline Phosphatase Inhibition : Some substituted phenyl oxadiazoles have been identified as inhibitors of human alkaline phosphatase, with one compound showing significant potency and non-toxicity in brine shrimp assay (Iqbal et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole have been evaluated for their corrosion inhibition properties for mild steel in sulfuric acid, showcasing the potential in material science applications (Ammal et al., 2018).
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole nucleus, such as the one , have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets in a way that leads to their broad range of chemical and biological properties .
Biochemical Pathways
1,3,4-oxadiazoles have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds containing the 1,3,4-oxadiazole nucleus have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Future Directions
Research into 1,3,4-oxadiazole derivatives, including Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone, is ongoing due to their diverse biological effects . Future directions may include the development of new potent antiviral molecules , and further exploration of their potential as alkaline phosphatase inhibitors .
Biochemical Analysis
Cellular Effects
Oxadiazoles have been reported to exhibit a broad range of cellular effects, including influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone on cells and cellular processes need to be investigated.
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(2-benzylsulfonylphenyl)-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c24-27(25,15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-22-20(26-21)17-11-5-2-6-12-17/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPXIAJUPYWBHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)
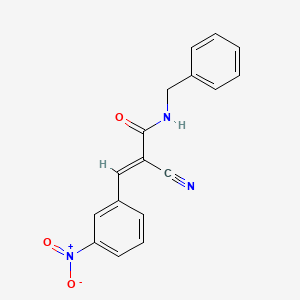
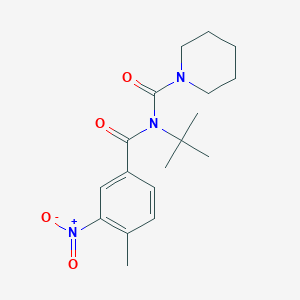
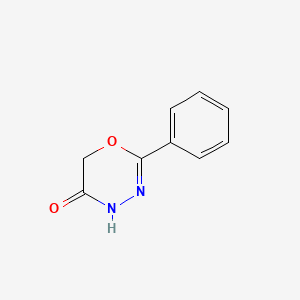
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2374409.png)
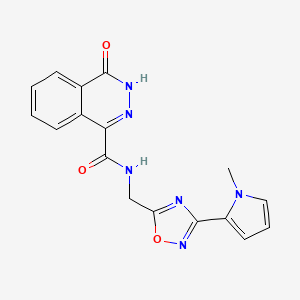
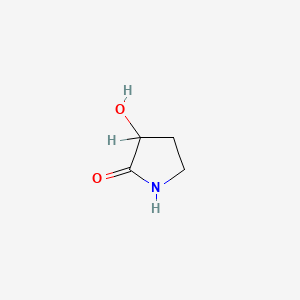
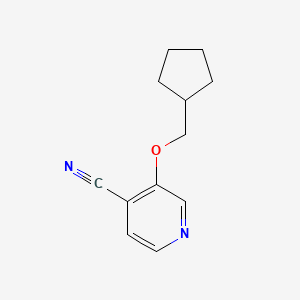
![2-cyano-N-(2,5-dimethylphenyl)-2-{4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B2374415.png)
![2-Oxo-7-(3-(trifluoromethyl)phenyl)benzo[d][1,3]oxathiol-5-yl acetate](/img/structure/B2374417.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)
